molecular formula C7H9BrN2O B13663249 1-(6-Aminopyridin-3-yl)ethanone hydrobromide

1-(6-Aminopyridin-3-yl)ethanone hydrobromide

Cat. No.: B13663249
M. Wt: 217.06 g/mol
InChI Key: OQCMYDCVFNATRJ-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a pyridine-derived compound featuring an acetyl group at the 3-position and an amino group at the 6-position of the pyridine ring, with a hydrobromide counterion enhancing its solubility and stability. The base compound, 1-(6-aminopyridin-3-yl)ethanone (C₇H₈N₂O), is a key intermediate in pharmaceutical research, particularly in the synthesis of anthelmintic agents targeting parasites like Haemonchus contortus . Its hydrobromide salt (approximate molecular weight: 217 g/mol, estimated) is favored in drug development due to improved physicochemical properties.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H8N2O.BrH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H

InChI Key

OQCMYDCVFNATRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N.Br

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Data
Chemical Name 1-(6-Aminopyridin-3-yl)ethanone hydrobromide
Molecular Formula C7H8N2O · HBr
Molecular Weight Approx. 214.05 g/mol (base + HBr)
Parent Compound 1-(6-Aminopyridin-3-yl)ethanone (C7H8N2O)
Appearance Powder (base form)
Boiling Point (base) 332 °C (without hydrobromide salt)
Storage Temperature 4 °C (recommended)

Note: The hydrobromide salt form typically improves solubility and stability compared to the free base.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of This compound generally involves the preparation of the parent ketone compound 1-(6-aminopyridin-3-yl)ethanone followed by salt formation with hydrobromic acid. The key synthetic challenges include selective amination at the 6-position of the pyridine ring and installation of the ethanone moiety at the 3-position.

Synthesis of 1-(6-Aminopyridin-3-yl)ethanone (Parent Compound)

The preparation of the parent compound 1-(6-aminopyridin-3-yl)ethanone is a prerequisite step before hydrobromide salt formation.

Reduction of 1-(6-Bromopyridin-3-yl)ethanone to 1-(6-Bromopyridin-3-yl)ethanol
  • Starting Material: 3-acetyl-6-bromopyridine
  • Reagents: Sodium borohydride (NaBH4), ethanol-water mixture
  • Conditions: Stirring at room temperature (20 °C) for 30 minutes
  • Workup: Concentration under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate
  • Yield: 97% of 1-(6-bromopyridin-3-yl)ethanol as a light yellow oily material
  • Reference: ChemicalBook synthesis report
Amination to Introduce the 6-Amino Group

Amination of the 6-bromo substituent to introduce the amino group can be achieved via nucleophilic aromatic substitution or Ullmann-type copper-catalyzed amination.

  • Example Procedure:
    • Reaction of 3-(benzyloxy)-5-bromopyridine with copper(I) bromide in methanolic ammonia at 130 °C for 24 hours under sealed conditions
    • Acid-base extraction and purification yield 5-(benzyloxy)pyridine-3-amine intermediate
  • Subsequent Steps: Hydrogenolysis to remove protecting groups yields 1-(6-aminopyridin-3-yl)ethanone
  • Reference: Ohio State University thesis on aminopyridine derivatives
Alternative Synthetic Routes
  • Grignard Reaction:
    Reaction of 6-methylpyridine-3-carboxylic acid esters with alkylmagnesium halides (e.g., tert-butylmagnesium chloride) in tetrahydrofuran (THF) at 40–70 °C to form substituted ethanones, followed by functional group transformations to introduce amino substituents.

Formation of Hydrobromide Salt

Once the free base 1-(6-aminopyridin-3-yl)ethanone is obtained, the hydrobromide salt is prepared by:

  • Method:
    • Dissolving the free base in an appropriate solvent (e.g., ethanol or water)
    • Adding hydrobromic acid (HBr) solution dropwise under stirring
    • Precipitation or crystallization of the hydrobromide salt
  • Purification: Recrystallization from solvents such as ethanol or ethyl acetate to obtain pure hydrobromide salt
  • Advantages: Improved solubility, stability, and handling compared to the free base

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes Reference
Reduction of 3-acetyl-6-bromopyridine to 1-(6-bromopyridin-3-yl)ethanol NaBH4 in EtOH/H2O, 20 °C, 30 min 97 Mild conditions, high yield
Amination of 6-bromo to 6-amino group CuBr, methanolic ammonia, 130 °C, 24 h 30–55 Ullmann amination, sealed tube
Hydrogenolysis (deprotection) Pd(OH)2, MeOH, H2, rt, 12 h Quantitative Clean removal of protecting groups
Grignard addition to ester tert-Butylmagnesium chloride in THF, 40–70 °C 78–88 Alternative synthetic route for ethanone core
Hydrobromide salt formation HBr addition in EtOH or H2O >90 Salt formation improves stability and solubility Inferred

Analytical and Characterization Data

  • NMR Data (1H NMR, CDCl3):
    • Aromatic protons: δ 7.4–8.3 ppm
    • Methyl group (ethanone): δ ~2.0 ppm
    • Amino protons: often broad signals or exchangeable with D2O
  • Purity Assessment: TLC, HPLC, and melting point analysis are standard to confirm product purity and salt formation.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)ethanone hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-Aminopyridin-3-yl)ethanone hydrobromide with structurally or functionally related ethanone derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Substituents/Counterion Primary Applications
This compound Pyridine ring with 6-amino, 3-acetyl groups C₇H₉BrN₂O (estimated) ~217 Hydrobromide salt Pharmaceutical intermediate (anthelmintic research)
1-(6-Bromo-3-pyridyl)ethanone (Compound 3) Pyridine ring with 6-bromo, 3-acetyl groups C₇H₆BrNO 200.04 Bromine substituent Suzuki coupling precursor
Pifithrin-α hydrobromide Phenyl and benzothiazolyl groups C₁₆H₁₈N₂OS·HBr 367.3 Hydrobromide salt p53 inhibition, apoptosis studies
1-(3-Methyl-benzofuran-2-yl)-ethanone Benzofuran ring with 3-methyl, 2-acetyl groups C₁₀H₁₀O₂ 162.19 Methyl group Fragrance (Neroli One)
1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone Naphthalenyl core with methyl groups C₁₆H₂₆O 234.38 Tetramethyl substituents Synthetic fragrance (Iso-E Super)

Key Research Findings

Structural and Functional Insights

  • Amino vs. Bromo Substituents: The 6-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to bromo-substituted analogs (e.g., Compound 3), making it more reactive in biological systems but less suited for cross-coupling reactions like Suzuki .
  • Hydrobromide Salt Effects: The hydrobromide counterion improves aqueous solubility and bioavailability relative to neutral analogs (e.g., benzofuran or terpenoid derivatives), critical for drug delivery .
  • Heterocyclic Diversity: Pyridine-based compounds (target and Compound 3) are prioritized in medicinal chemistry for their metabolic stability, whereas benzofuran or terpenoid derivatives (e.g., Neroli One, Iso-E Super) are optimized for volatility and odor profiles in fragrances .

Biological Activity

1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

This compound has the following properties:

PropertyValue
Chemical Formula C7_7H8_8N2_2O
Molecular Weight 136.15 g/mol
Boiling Point 332 °C
Appearance Powder

Antioxidant Properties

Research indicates that compounds containing the aminopyridine moiety exhibit significant antioxidant activity. For instance, studies have shown that related compounds can inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory diseases. The inhibition of MPO is crucial as it may mitigate oxidative damage associated with cardiovascular conditions .

Anticancer Activity

1-(6-Aminopyridin-3-yl)ethanone derivatives have demonstrated promising anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. For example, certain derivatives showed over 100% growth inhibition in cancer cell assays, suggesting their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have elucidated interactions with cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. The binding affinity of these compounds to CDK enzymes suggests they may act as selective inhibitors, thereby halting the progression of cancerous cells .

Case Studies

Several case studies highlight the therapeutic potential of aminopyridine derivatives:

  • Study on MPO Inhibition :
    • Objective : To assess the efficacy of 1-(6-Aminopyridin-3-yl)ethanone in inhibiting MPO activity.
    • Findings : The compound significantly inhibited MPO activity in human plasma and reduced vasomotor dysfunction in ex vivo models, demonstrating its potential for treating inflammatory diseases .
  • Anticancer Efficacy :
    • Objective : To evaluate the anticancer activity of aminopyridine derivatives.
    • Findings : Compounds exhibited complete cell death across multiple cancer cell lines, with mechanisms involving caspase activation and cell cycle arrest at pre-G1 and G2/M phases .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(6-Aminopyridin-3-yl)ethanone hydrobromide?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated pyridine intermediates can undergo substitution with amines under reflux in ethanol or dimethylformamide (DMF), catalyzed by palladium or ammonium acetate . A key step is introducing the ethanone group via acetylation or Friedel-Crafts acylation. Controlled reaction conditions (e.g., temperature, solvent polarity) are critical to avoid side products like over-brominated derivatives .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring structure, ethanone group, and amine substitution pattern.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystallographic parameters and hydrogen bonding (e.g., hydrobromide salt interactions) .
  • Elemental Analysis : Validates purity and stoichiometry of the hydrobromide salt.

Advanced: How can researchers resolve contradictions in reported reaction yields for bromopyridine derivatives?

Answer:
Discrepancies often arise from:

  • Catalyst Choice : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity vs. ammonium acetate, which may favor condensation .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while ethanol may limit solubility of intermediates.
  • Purification Methods : Column chromatography vs. recrystallization can significantly impact yield and purity .

Advanced: What strategies enhance enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to control stereochemistry during substitution .
  • Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns).
  • Salt Formation : Hydrochloride or hydrobromide salts can stabilize specific enantiomers during crystallization .

Advanced: How does the substitution pattern on the pyridine ring influence biological activity?

Answer:

  • 6-Amino Group : Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to halogenated analogs .
  • Ethanone Moiety : Increases lipophilicity, improving membrane permeability. Comparative studies with hydroxyl or methyl groups show altered binding affinities .

Methodological: What in vitro assays are suitable for evaluating bioactivity?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies to assess affinity for neurotransmitter receptors.
  • Enzyme Inhibition : Measure IC50_{50} values against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines to evaluate therapeutic potential .

Advanced: How does the hydrobromide salt form impact solubility and reactivity?

Answer:

  • Solubility : The hydrobromide salt improves aqueous solubility, facilitating biological testing.
  • Reactivity : Bromide ions can participate in halogen bonding, stabilizing transition states in cross-coupling reactions .

Comparative: How does this compound differ structurally and reactively from other bromopyridine derivatives?

Answer:

  • Structural Uniqueness : The 6-amino-3-ethanone substitution distinguishes it from analogs like 2-bromo-5-(trifluoromethyl)pyridine, which lacks the ethanone group .
  • Reactivity : The amino group enables electrophilic aromatic substitution, while bromine facilitates Suzuki-Miyaura couplings .

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